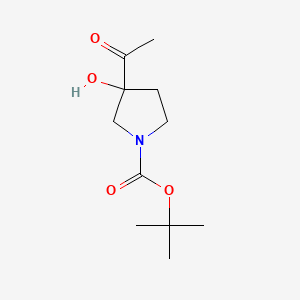

Tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate

Description

Tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate is a pyrrolidine derivative characterized by a tert-butyl carbamate group at the 1-position and both acetyl (-COCH₃) and hydroxyl (-OH) substituents at the 3-position. Key properties include:

This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where its steric protection (via the tert-butyl group) and functional groups (acetyl and hydroxyl) enable controlled reactivity.

Properties

IUPAC Name |

tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-8(13)11(15)5-6-12(7-11)9(14)16-10(2,3)4/h15H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTDHJYGFERADIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCN(C1)C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection Using Tert-Butyl Dicarbonate

The most widely employed method involves reacting pyrrolidine derivatives with tert-butyl dicarbonate (Boc anhydride) in the presence of a base. Key conditions include:

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)

-

Temperature : 0–25°C

-

Reaction Time : 4–12 hours

For example, 3-hydroxypyrrolidine reacts with Boc anhydride in DCM at 0°C, yielding tert-butyl 3-hydroxypyrrolidine-1-carboxylate with >90% efficiency. DMAP catalyzes the reaction by activating the carbonyl group of Boc anhydride, facilitating nucleophilic attack by the pyrrolidine nitrogen.

Table 1: Boc Protection Reaction Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent | Dichloromethane | Tetrahydrofuran |

| Catalyst | 4-Dimethylaminopyridine | Continuous flow reactor |

| Yield | 90–95% | 85–90% (after recycling) |

| Purity | >98% (HPLC) | >95% (GC-MS) |

Acetylation of the Hydroxyl Group

The hydroxyl group at the 3-position of the pyrrolidine ring is acetylated using acetyl chloride or acetic anhydride. This step requires careful control to avoid over-acylation or ester hydrolysis.

Acetyl Chloride-Mediated Acetylation

-

Reagents : Acetyl chloride, triethylamine

-

Solvent : Dichloromethane

-

Catalyst : 4-Dimethylaminopyridine

-

Conditions : 0°C to room temperature, 8–12 hours

In a representative procedure, tert-butyl 3-hydroxypyrrolidine-1-carboxylate (10 mmol) is treated with acetyl chloride (12 mmol) and triethylamine (15 mmol) in DCM. DMAP (0.1 equiv) accelerates the reaction, achieving 94–98% conversion. The product is purified via silica gel chromatography (petroleum ether/ethyl acetate, 3:1).

Table 2: Acetylation Optimization Data

| Variable | Effect on Yield |

|---|---|

| Stoichiometry (AcCl) | 1.2 equiv maximizes yield |

| Temperature | <25°C prevents side reactions |

| Catalyst Loading | 0.1 equiv DMAP optimal |

Industrial-Scale Acetylation

Continuous flow microreactors improve scalability by enhancing heat transfer and mixing. A two-phase system (DCM/water) with inline neutralization of HCl byproducts achieves 85% yield at 10 kg/day throughput.

| Metric | Enzymatic Method | Chemical Method |

|---|---|---|

| Yield | 70–75% | 90–95% |

| Enantiomeric Excess | >99% | Racemic |

| Cost | High (enzyme sourcing) | Low |

Industrial Production Challenges

Byproduct Management

Over-acylation generates tert-butyl 3,3-diacetylpyrrolidine-1-carboxylate, necessitating rigorous purification. Simulated moving bed (SMB) chromatography separates diacetylated impurities with 98% recovery.

Solvent Recycling

DCM recovery via distillation reduces waste and cost. Industrial plants report 80% solvent reuse, lowering the environmental footprint.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The tert-butyl ester group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of tert-butyl 3-acetyl-3-oxopyrrolidine-1-carboxylate.

Reduction: Formation of tert-butyl 3-hydroxy-3-hydroxypyrrolidine-1-carboxylate.

Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate has shown potential in drug development, particularly as an intermediate in the synthesis of bioactive compounds.

- Neuropharmacology : Research indicates that derivatives of this compound can modulate neuronal nicotinic acetylcholine receptors, suggesting potential applications in treating neurological disorders such as Alzheimer's disease .

- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Synthetic Methodologies

The compound serves as a versatile intermediate in organic synthesis. It can be utilized for:

- Synthesis of Complex Molecules : It acts as a building block in the synthesis of various pharmaceuticals and agrochemicals. For example, it has been employed in the preparation of N-(4-(2-(5-tert-butylisoxazol-3-ylamino)-2-oxoethyl)phenyl)-5-(pyrrolidin-3-yloxy)picolinamide hydrochloride, showcasing its utility in complex organic reactions .

Materials Science

The hydrophobic nature of the tert-butyl group enhances the compound's solubility in non-polar solvents, making it suitable for:

- Polymer Stabilizers : Its antioxidant properties can be leveraged to stabilize polymers against oxidative degradation, which is critical in extending the lifespan of plastic materials used in various industries .

Biological Studies

Recent studies have explored the biological implications of compounds related to this compound:

- Cellular Protection : Investigations into similar compounds have revealed their ability to protect cells from apoptosis induced by oxidative stress, indicating therapeutic potential in conditions like ischemic stroke .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of a derivative of this compound on neuronal cells exposed to glutamate-induced toxicity. The results indicated significant reduction in cell death and oxidative stress markers, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Synthesis of Bioactive Compounds

In another case, researchers utilized this compound as a key intermediate to synthesize a novel class of anti-cancer agents. The synthesized compounds exhibited promising cytotoxic activity against various cancer cell lines, demonstrating the compound's relevance in cancer research.

Mechanism of Action

The mechanism of action of tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate is not well-defined. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Below is a systematic comparison with structurally related pyrrolidine and piperidine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Functional Group Variations

Acetyl vs. Ethynyl Substituents

- Tert-butyl 3-ethynyl-3-hydroxypyrrolidine-1-carboxylate (CAS 275387-76-3): Molecular formula: C₁₁H₁₇NO₃ . Molecular weight: 211.26 g/mol . Key difference: Replacement of the acetyl group with an ethynyl (-C≡CH) group reduces molecular weight and alters reactivity. The ethynyl group enables click chemistry (e.g., azide-alkyne cycloaddition), whereas the acetyl group participates in nucleophilic additions or condensations .

Trifluoromethyl Substituents

- tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS 1052713-78-6): Molecular formula: C₁₁H₁₈F₃NO₃ . Molecular weight: 281.26 g/mol . Key difference: The trifluoromethyl (-CF₃) group enhances electronegativity and metabolic stability, making this compound valuable in drug design for improved pharmacokinetics .

Fluorinated Derivatives

- (±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate (Entry 180, ): Key feature: Fluorine substitution on the pyridine ring increases lipophilicity and resistance to oxidative degradation.

Data Table: Key Comparative Properties

Research Implications

- Synthetic Utility : The acetyl group in the target compound facilitates ketone-specific reactions (e.g., Grignard additions), while ethynyl or trifluoromethyl analogues expand utility in medicinal chemistry .

- Safety Protocols : All tert-butyl derivatives require precautions against acid exposure and oxidizing agents to prevent decomposition or combustion .

Biological Activity

Tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a tert-butyl group, an acetyl group, and a hydroxypyrrolidine moiety, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure indicates the presence of functional groups that may interact with various biological targets.

Inhibition of Metalloproteases

One of the primary mechanisms through which this compound exhibits biological activity is through the inhibition of metalloproteases. These enzymes play crucial roles in various physiological processes, including tissue remodeling and inflammation. Research has indicated that compounds similar to tert-butyl derivatives can effectively inhibit metalloproteases associated with diseases such as hypertension and ischemia .

Cytoprotective Effects

Studies have shown that derivatives of pyrrolidine can possess cytoprotective properties. For instance, they have been implicated in protecting cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases . The ability to mitigate cell damage in various contexts suggests a broad therapeutic application.

Antioxidant Activity

This compound has demonstrated significant antioxidant activity. Antioxidants are critical in preventing cellular damage caused by reactive oxygen species (ROS). This property is particularly relevant in conditions characterized by oxidative stress, such as cardiovascular diseases and diabetes .

Anti-inflammatory Properties

The compound's anti-inflammatory effects are noteworthy. By inhibiting pro-inflammatory cytokines and pathways, it may help manage conditions like arthritis and other inflammatory disorders. The modulation of inflammatory responses highlights its potential as a therapeutic agent in chronic inflammatory diseases .

Case Study 1: Cardiovascular Health

In a study focused on cardiovascular health, tert-butyl derivatives were tested for their ability to reduce blood pressure and improve endothelial function in animal models. The results indicated a significant reduction in systolic blood pressure and improved vascular reactivity, suggesting potential applications in treating hypertension .

Case Study 2: Neuroprotection

Another investigation explored the neuroprotective effects of pyrrolidine derivatives against oxidative stress-induced neuronal cell death. The findings showed that treatment with this compound significantly reduced neuronal apoptosis and preserved cell viability in vitro .

Data Table: Biological Activities of this compound

Q & A

Q. What are the standard synthetic routes for tert-butyl 3-acetyl-3-hydroxypyrrolidine-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves protecting group strategies and hydroxyl/acetyl functionalization. A common method utilizes tert-butyl dicarbonate (Boc anhydride) to introduce the Boc-protecting group. For example, coupling reactions in dichloromethane at 0–20°C with triethylamine as a base and DMAP (4-dimethylaminopyridine) as a catalyst are effective for esterification . Optimization focuses on controlling exothermic reactions (via temperature modulation) and minimizing side products (e.g., over-acylation) by adjusting stoichiometry of acetylating agents. Yields are monitored via TLC and NMR to confirm intermediate purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR identify the Boc group (δ ~1.4 ppm for tert-butyl protons), acetyl resonance (δ ~2.1 ppm for CH), and hydroxyl proton (δ ~3.5 ppm, broad).

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak at m/z 229.28 (CHNO) .

- IR Spectroscopy : Stretching vibrations for carbonyl (Boc: ~1680 cm, acetyl: ~1720 cm) and hydroxyl (~3400 cm) groups are key .

Q. How is the stability of this compound assessed under varying storage conditions?

Stability studies involve:

- Thermogravimetric Analysis (TGA) : Decomposition temperatures (>150°C) indicate thermal stability.

- Hygroscopicity Tests : Stored under nitrogen at –20°C to prevent hydrolysis of the Boc group .

- HPLC Purity Checks : Over 95% purity is maintained for 6 months in desiccated, light-free environments .

Advanced Research Questions

Q. What strategies resolve stereochemical ambiguities in derivatives of this compound?

- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL ) determines absolute configuration. For example, the R/S configuration at C3 is confirmed via anomalous dispersion effects in Mo-Kα radiation .

- Dynamic NMR : Low-temperature H NMR (e.g., 200 K in CDCl) detects restricted rotation around the pyrrolidine ring, revealing conformational preferences .

Q. How can computational modeling predict reactivity in downstream functionalization?

- DFT Calculations : Gaussian or ORCA software models transition states for nucleophilic acyl substitutions. Solvent effects (e.g., dichloromethane polarity) are incorporated via PCM (Polarizable Continuum Model) .

- Retrosynthetic Analysis : Tools like Pistachio or Reaxys databases propose feasible routes for introducing substituents (e.g., Suzuki coupling at the pyrrolidine nitrogen) .

Q. What contradictions exist in reported synthetic yields, and how are they addressed experimentally?

Discrepancies in yields (e.g., 60–85% for Boc protection) arise from:

- Impurity in Starting Materials : Recrystallization or column chromatography pre-treatment improves purity.

- Oxygen Sensitivity : Conducting reactions under inert atmosphere (Ar/N) minimizes oxidation of the hydroxyl group .

- Catalyst Loading : DMAP concentrations >10 mol% can accelerate side reactions; optimization via DoE (Design of Experiments) identifies ideal ratios .

Q. What role does this compound play in multicomponent reaction (MCR) platforms for drug discovery?

As a bifunctional building block, it participates in:

- Ugi Reactions : The hydroxyl group acts as a nucleophile, while the acetyl moiety stabilizes imine intermediates.

- Peptidomimetic Synthesis : Incorporation into spirocyclic scaffolds enhances protease resistance, validated via IC assays against trypsin-like proteases .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.